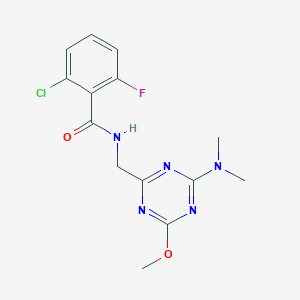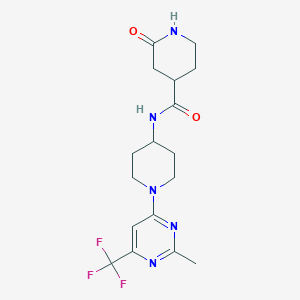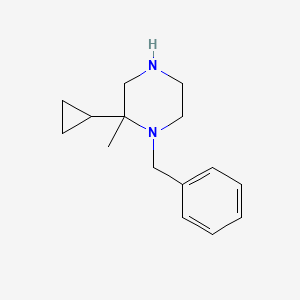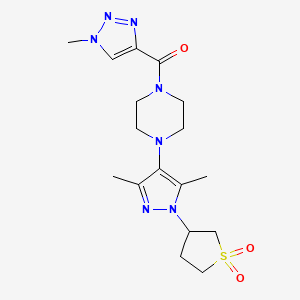![molecular formula C8H14IN3 B2944555 1-[5-iodo-1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine CAS No. 2226182-39-2](/img/structure/B2944555.png)
1-[5-iodo-1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-iodo-1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 5-position and a 2-methylpropyl group at the 1-position of the pyrazole ring, along with a methanamine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-iodo-1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine typically involves the iodination of a precursor pyrazole compound. One common method is the electrophilic substitution reaction where iodine is introduced to the pyrazole ring. The reaction conditions often include the use of iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) in an organic solvent like acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[5-iodo-1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
1-[5-iodo-1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-iodo-1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine: Lacks the iodine atom at the 5-position.
5-iodo-1H-pyrazol-3-yl]methanamine: Lacks the 2-methylpropyl group at the 1-position.
1-(2-methylpropyl)-5-chloro-1H-pyrazol-3-yl]methanamine: Contains a chlorine atom instead of iodine at the 5-position.
Uniqueness
1-[5-iodo-1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine is unique due to the presence of both the iodine atom and the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications.
Properties
IUPAC Name |
[5-iodo-1-(2-methylpropyl)pyrazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14IN3/c1-6(2)5-12-8(9)3-7(4-10)11-12/h3,6H,4-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGGXYLEAAWVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)CN)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dichloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2944472.png)
![Tert-butyl N-[3-[(2R,3R)-3-methyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]propyl]carbamate](/img/structure/B2944473.png)

![5-chloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2944479.png)
![3-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2944480.png)
![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2944481.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2944484.png)


![N-[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2944489.png)
![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)
![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)
![3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B2944493.png)
